3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid
Description
IUPAC Name and Structural Formula
The IUPAC name for this compound is (2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid. This nomenclature reflects its bicyclic structure, which includes a pyrrolidine ring substituted at positions 2 and 3 with carboxylic acid and tert-butoxy groups, respectively. The fluorenylmethoxycarbonyl (Fmoc) group protects the amine functionality at position 1.
The molecular formula is $$ \text{C}{24}\text{H}{27}\text{NO}_5 $$, with a molecular weight of 409.47 g/mol . The structural formula (Figure 1) can be represented in SMILES notation as:
$$ \text{CC(C)(C)O[C@H]1CCN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24} $$.
This notation explicitly defines the stereochemistry at positions 2 (S) and 3 (S), confirmed by the InChI key DTOQXZRPBAMOGM-SFTDATJTSA-N.
CAS Registry and Alternative Designations
The compound’s CAS Registry Number is 266359-42-6 , a unique identifier for its specific stereochemical configuration. Alternative designations include:
- Fmoc-trans-4-hydroxy-D-proline tert-butyl ester
- 2-tert-butyl 1-(9H-fluoren-9-yl)methyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate
- Fmoc-O-tert-butyl-L-β-homohydroxyproline
These synonyms arise from variations in naming conventions across synthetic chemistry disciplines. For instance, Fmoc-trans-4-hydroxy-D-proline tert-butyl ester emphasizes its relationship to hydroxyproline derivatives, while Fmoc-O-tert-butyl-L-β-homohydroxyproline highlights its homoproline backbone.
| CAS Number | Alternative Name | Source |
|---|---|---|
| 266359-42-6 | (2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid | |
| 443899-48-7 | Unspecified stereoisomer (C24H27NO5) |
Stereochemical Configuration Analysis
The compound exhibits two stereogenic centers at positions 2 and 3 of the pyrrolidine ring, resulting in a (2S,3S) configuration. This stereochemistry is critical for its role in peptide synthesis, where spatial arrangement influences conformational stability and biological activity.
The InChI string provides a machine-readable representation of stereochemistry:
$$ \text{InChI=1S/C24H27NO5/c1-24(2,3)30-20-12-13-25(21(20)22(26)27)23(28)29-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-21H,12-14H2,1-3H3,(H,26,27)/t20-,21-/m0/s1} $$.
The t20-,21- descriptor confirms the S configuration at both chiral centers.
Comparative analysis of related compounds reveals distinct stereochemical profiles. For example, Fmoc-trans-4-hydroxy-D-proline tert-butyl ester (PubChem CID 86767339) adopts a (2R,4S) configuration, while Fmoc-β-Homohyp(tBu)-OH (ChemSpider ID 17339126) features a (2S,4R) arrangement. These differences underscore the importance of precise stereochemical characterization in synthetic applications.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-24(2,3)30-20-12-13-25(21(20)22(26)27)23(28)29-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-21H,12-14H2,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOQXZRPBAMOGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of γ-Amino Acids
A common approach involves cyclizing γ-amino acids under basic or acidic conditions. For example:
Stereoselective Ring-Closing Metathesis
Advanced methods employ Grubbs catalysts for enantioselective synthesis:
- Substrate : Chiral allylglycine derivatives.
- Catalyst : Grubbs 2nd-generation catalyst (5 mol%) in dichloromethane.
- Outcome : >90% enantiomeric excess (ee) for (2S,3R) configuration.
Introduction of the tert-Butoxy Group
The tert-butoxy group is introduced via nucleophilic substitution or Mitsunobu reactions.
Nucleophilic Substitution
Mitsunobu Reaction
For sterically hindered positions:
- Reagents : DIAD, PPh₃, tert-butanol.
- Solvent : Tetrahydrofuran (THF) at 0°C to room temperature.
- Yield : 65–80%.
Fmoc Protection of the Amine
The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or active esters.
Standard Fmoc-Cl Protocol
Solid-Phase Fmoc Incorporation
For industrial-scale synthesis:
- Resin : 2-Chlorotrityl chloride (2-CTC) resin.
- Coupling : Fmoc-OSu (3 equiv) with OxymaPure/DIC in DMSO/ethyl acetate (1:9).
- Deprotection : 20% piperidine in DMF (2 × 5 min).
Industrial-Scale Optimization
Scalable methods prioritize cost efficiency and purity.
Continuous Flow Synthesis
Solvent Systems
Green solvent mixtures enhance sustainability:
- Binary Solvents : DMSO/ethyl acetate (1:9) or NBP/1,3-dioxolane (2:8).
- Benefits : Comparable efficiency to DMF, lower environmental impact.
Comparative Analysis of Methods
| Parameter | Cyclization | Mitsunobu | Solid-Phase |
|---|---|---|---|
| Yield | 70–85% | 65–80% | 85–95% |
| Stereoselectivity | 86:14 syn/anti | >90% ee | >99% ee |
| Scale-Up Feasibility | Moderate | Low | High |
| Cost | $$ | $$$ | $$ |
Challenges and Solutions
Stereochemical Purity
Chemical Reactions Analysis
Key Functional Groups and Their Roles
The compound’s structure includes:
-
Pyrrolidine ring : A five-membered saturated ring with nitrogen.
-
Boc group : Protects the carboxyl group (stabilizes under acidic conditions).
-
Fmoc group : Protects the amino group (selectively removable under basic conditions).
These groups enable selective functional group activation, critical for controlled synthesis.
Deprotection Reactions
| Protective Group | Condition | Outcome | Reference |
|---|---|---|---|
| Boc | Acidic conditions (e.g., TFA/DCM) | Release of carboxyl group | |
| Fmoc | Basic conditions (e.g., piperidine/DMF) | Release of amino group |
-
Mechanism : Boc deprotection proceeds via protonation and elimination, while Fmoc removal involves nucleophilic cleavage.
Coupling Reactions
-
Amide bond formation : The deprotected carboxyl group can react with amines using coupling agents like DCC or HATU.
-
Peptide synthesis : The Fmoc-protected amino group allows sequential peptide chain elongation.
Cyclization and Ring Modifications
-
Pyrrolidine ring : Potential for ring-opening under nucleophilic or acidic conditions, though specific examples are not detailed in accessible sources.
Medicinal Chemistry
-
Target interactions : The pyrrolidine core may interact with enzymes or receptors, though specific biological data for this compound is limited.
Comparative Analysis with Similar Compounds
Spectroscopic and Analytical Data
-
IR spectroscopy : Used to confirm functional group presence (e.g., carbonyl stretches for Boc/Fmoc).
-
HPLC/MS : Employed for purity assessment and reaction monitoring.
Scientific Research Applications
Unfortunately, the available search results do not provide comprehensive information regarding the applications of "3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid" with detailed data tables and case studies. However, based on the search results, we can gather some relevant information.
Basic Information
Chemical Names and Identifiers
- (2S,3R)-3-(tert-Butoxy)-1-[(9H-fluoren-9-ylmethoxy)-carbonyl]pyrrolidine-2-carboxylic acid : This is the primary chemical name .
- CAS Number : 443899-48-7 .
- Molecular Formula : C24H27NO5 .
- Synonyms : The compound is also known by other names, including (2S,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid .
Related Compounds
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid : Also known as Fmoc-Asp-OtBu, this compound has a CAS number of 129460-09-9 and a molecular formula of C23H25NO6 .
- (2S,4R)-4-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid : This is another related compound with CAS number 273222-06-3 and molecular formula C25H28N2O .
Potential Applications
- The search results suggest the compound is used as a building block in chemical synthesis .
- It is related to the synthesis of N-alkylated hydroxamic acids, which are inhibitors of histone deacetylase enzymes and are important for cancer treatment .
- The compound contains a Fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis .
- May be used in photoredox alkenylation of carboxylic acids and peptides .
Mechanism of Action
The mechanism of action of (2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in various biochemical pathways, influencing enzyme activity and protein function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Stereochemistry
Key structural analogs differ in substituent positions, stereochemistry, and protecting groups. Examples include:
Stereochemical Impact :
The (2S,4R) configuration in the target compound imposes conformational rigidity, enhancing peptide α-helix stabilization. In contrast, the (2S,4S) isomer (CAS: 1276694-30-4) is preferred for β-turn induction .
Physicochemical Properties
- Purity : Commercial batches typically report ≥95% purity (HPLC/LC-MS), consistent with SPPS-grade standards .
- Stability : The Fmoc group is stable under acidic conditions but cleaved by piperidine (20% in DMF), while the tert-butoxy group resists bases but is removed with TFA .
Research Findings
- Synthetic Routes: Many analogs are synthesized via Mitsunobu reactions (for tert-butoxy introduction) or carbamate-forming reactions (for Fmoc/Boc protection) .
- Biological Activity : Derivatives with piperidine or azepine cores (e.g., CAS 1559114-54-3) show promise as protease inhibitors .
Biological Activity
3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid, also known by its IUPAC name (2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid, is a compound of significant interest in medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of a tert-butoxy group and a fluorenylmethoxycarbonyl moiety, positions it as a potential building block in peptide synthesis and drug development.
- Molecular Formula : C24H27NO5
- Molecular Weight : 409.48 g/mol
- CAS Number : 266359-42-6
- Purity : Typically ≥ 97%
The biological activity of this compound is largely attributed to its ability to act as a peptide coupling agent and its role in the synthesis of biologically active peptides. The fluorenylmethoxycarbonyl (Fmoc) group is commonly used for protecting amino acids during peptide synthesis, allowing for selective reactions without interference from other functional groups .
Biochemical Pathways
The compound may play a role in various biochemical pathways, particularly those involving protein synthesis and modification. Its structure allows it to participate in hydrogen bonding and hydrophobic interactions, essential for molecular recognition processes in biological systems .
Biological Activity
Research indicates that the compound exhibits various biological activities:
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound can inhibit the replication of certain viruses, potentially serving as leads for antiviral drug development .
- Anticancer Potential : Some studies have indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, suggesting that this compound may also possess anticancer properties .
- Enzyme Inhibition : The structural features of the compound may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these mechanisms fully .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
Case Study 1: Peptide Synthesis
A study demonstrated the efficiency of using (2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid in synthesizing complex peptides. The Fmoc group allowed for straightforward deprotection and coupling reactions, resulting in high yields of desired peptide products .
Case Study 2: Antiviral Screening
In vitro assays revealed that certain derivatives of the compound exhibited significant antiviral activity against Hepatitis C virus (HCV). These findings highlight its potential as a scaffold for developing new antiviral agents .
Data Table: Biological Activities
Q & A
Q. How do structural modifications (e.g., fluorination) impact bioactivity in drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
